2-(methoxymethyl)-4,5-dihydro-1,3-thiazole
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Overview
Description
2-(methoxymethyl)-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities .
Preparation Methods
The synthesis of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
2-(methoxymethyl)-4,5-dihydro-1,3-thiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(methoxymethyl)-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of biologically active molecules, including antimicrobial and antiviral agents.
Medicine: Thiazole derivatives are explored for their potential therapeutic properties, such as anticancer and anti-inflammatory activities.
Industry: It is utilized in the production of dyes, fungicides, and biocides, contributing to various industrial processes
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole involves its interaction with biological targets. The thiazole ring can participate in various biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. For example, thiazole derivatives can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to therapeutic effects .
Comparison with Similar Compounds
2-(methoxymethyl)-4,5-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:
Thiazole, 4,5-dihydro-2-methyl-: This compound has a similar structure but differs in its substituent at the 2-position, which can influence its reactivity and biological activity.
Thiazole, 4,5-dihydro-2-(methylthio)-:
2H-Thiazolo[4,5-d][1,2,3]triazole: This compound features a fused ring system, providing unique chemical and biological properties.
Each of these compounds has distinct characteristics that make them suitable for specific applications, highlighting the versatility and importance of thiazole derivatives in various fields.
Properties
IUPAC Name |
2-(methoxymethyl)-4,5-dihydro-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-7-4-5-6-2-3-8-5/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMAWVQJYKISDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220627 |
Source
|
Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70349-07-4 |
Source
|
Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070349074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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